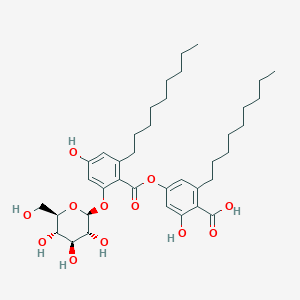

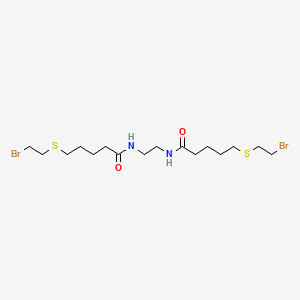

![molecular formula C36H58O10 B1232071 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 31297-79-7](/img/structure/B1232071.png)

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'arjunetine est un composé naturel appartenant à la classe des triterpénoïdes oléanane. On le trouve principalement dans l'écorce de l'arbre Terminalia arjuna, qui est traditionnellement utilisé en médecine ayurvédique pour ses propriétés cardioprotectrices . L'arjunetine a été étudiée pour ses effets thérapeutiques potentiels, notamment ses activités antioxydantes, anti-inflammatoires et antivirales .

Mécanisme D'action

Target of Action

Arjunetin, a compound isolated from the bark of the tree Terminalia arjuna, has been found to bind to key targets of SARS-CoV-2, namely 3CLpro, PLpro, and RdRp . These proteins play crucial roles in the replication of the virus. Arjunetin’s interaction with these targets inhibits their function, thereby potentially preventing the virus from replicating within the host cell .

Mode of Action

Arjunetin binds to these targets with higher binding energy values compared to FDA-approved protease inhibitor drugs . This strong binding is facilitated by the close proximity of several –OH groups in Arjunetin, which enable strong hydrogen-bonding interactions with the residues of the target proteins . The rigid geometry of Arjunetin also offers stronger interaction at selected binding pockets and hinders rotational movements .

Biochemical Pathways

Arjunetin’s interaction with the 3CLpro, PLpro, and RdRp proteins of SARS-CoV-2 disrupts the virus’s replication process . Additionally, Arjunetin has been found to inhibit catalase activity , which could potentially affect various biochemical pathways in the body.

Result of Action

The primary result of Arjunetin’s action is the inhibition of key proteins involved in the replication of SARS-CoV-2, potentially preventing the virus from multiplying within the host cell . Additionally, Arjunetin’s inhibition of catalase activity could have various effects at the molecular and cellular levels .

Action Environment

The action of Arjunetin could potentially be influenced by various environmental factors. For instance, changes in climate and increasing levels of pollutants in the atmosphere could accelerate the rate of genetic mutations in microorganisms, potentially affecting the efficacy of Arjunetin . .

Analyse Biochimique

Biochemical Properties

Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, arjunetin has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, arjunetin interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

Arjunetin exerts multiple effects on different cell types and cellular processes. In endothelial cells, arjunetin promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, arjunetin modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .

Molecular Mechanism

At the molecular level, arjunetin exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. Arjunetin also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, arjunetin inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arjunetin have been observed to change over time. Arjunetin is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that arjunetin maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of arjunetin vary with different dosages in animal models. At low to moderate doses, arjunetin exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, arjunetin can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .

Metabolic Pathways

Arjunetin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. Arjunetin also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .

Transport and Distribution

Within cells and tissues, arjunetin is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, arjunetin can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

Arjunetin’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, arjunetin can be phosphorylated, which influences its localization to the nucleus. In the nucleus, arjunetin can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'arjunetine peut être isolée de l'extrait éthanolique de l'écorce de Terminalia arjuna. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol, suivi de techniques chromatographiques pour purifier le composé . La chromatographie sur couche mince haute performance (HPTLC) et la chromatographie liquide-spectrométrie de masse (LC-MS) sont des méthodes couramment utilisées pour la séparation et la quantification de l'arjunetine .

Méthodes de production industrielle : La production industrielle de l'arjunetine implique une extraction à grande échelle de l'écorce de Terminalia arjuna. L'écorce est d'abord séchée et réduite en poudre, puis soumise à une extraction par solvant en utilisant de l'éthanol ou d'autres solvants appropriés. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir l'arjunetine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L'arjunetine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés thérapeutiques ou d'étudier son comportement dans différentes conditions .

Réactifs et conditions courants :

Oxydation : L'arjunetine peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'arjunetine peut conduire à la formation d'acide arjunolique, tandis que la réduction peut produire de l'acide arjunique .

4. Applications de la recherche scientifique

L'arjunetine a un large éventail d'applications de recherche scientifique :

Chimie : L'arjunetine est utilisée comme composé de référence dans la standardisation des extraits d'écorce de Terminalia arjuna.

Biologie : En recherche biologique, l'arjunetine est étudiée pour ses effets antioxydants et anti-inflammatoires.

Médecine : L'arjunetine est explorée pour ses propriétés cardioprotectrices, anticancéreuses, antivirales, antibactériennes et antifongiques. .

5. Mécanisme d'action

L'arjunetine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : L'arjunetine élimine les radicaux libres et inhibe l'activité de la catalase, réduisant ainsi le stress oxydatif dans les cellules.

Activité antivirale : Des études de docking et de dynamique moléculaire ont montré que l'arjunetine se lie à des cibles clés du SARS-CoV-2, notamment 3CLpro, PLpro et RdRp, avec une forte affinité de liaison.

Activité anti-inflammatoire : L'arjunetine module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires.

Applications De Recherche Scientifique

Arjunetin has a wide range of scientific research applications:

Chemistry: Arjunetin is used as a marker compound in the standardization of Terminalia arjuna bark extracts.

Biology: In biological research, arjunetin is investigated for its antioxidant and anti-inflammatory effects.

Medicine: Arjunetin is explored for its cardioprotective, anticancer, antiviral, antibacterial, and antifungal properties. .

Comparaison Avec Des Composés Similaires

L'arjunetine est comparée à d'autres triterpénoïdes oléanane tels que l'acide oléanolique, l'acide arjunolique et l'arjunolitin :

Acide oléanolique : L'arjunetine et l'acide oléanolique présentent toutes deux des propriétés antioxydantes et anti-inflammatoires.

Acide arjunolique : L'acide arjunolique est un autre triterpénoïde aux effets cardioprotecteurs.

Arjunolitin : Tout comme l'arjunetine, l'arjunolitin est isolé de l'écorce de Terminalia arjuna et possède des propriétés thérapeutiques.

Propriétés

Numéro CAS |

31297-79-7 |

|---|---|

Formule moléculaire |

C36H58O10 |

Poids moléculaire |

650.8 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |

Clé InChI |

CUOZRGBQTOSWAY-PWEPJYDOSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

SMILES isomérique |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Synonymes |

arjunetin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

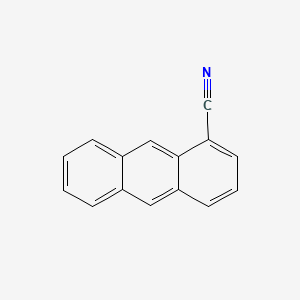

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

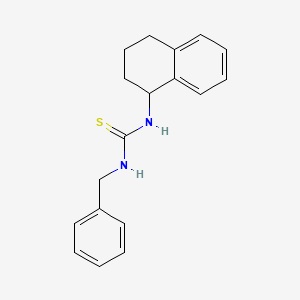

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

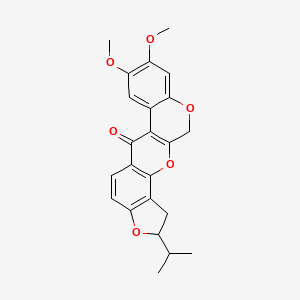

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)